
CID 9850234
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 9850234 is a semisynthetic, broad-spectrum ureidopenicillin antibiotic derived from ampicillin. It is primarily used to treat infections caused by Pseudomonas aeruginosa and other Gram-negative bacteria. This compound is often combined with tazobactam, a beta-lactamase inhibitor, to enhance its efficacy against beta-lactamase-producing bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperacillin sodium salt involves the reaction of ampicillin with ethyl chloroformate and 1-ethyl-2,3-dioxopiperazine. The reaction is carried out in an anhydrous organic solvent such as acetone, under the protection of an inert gas. Sodium methoxide is then added to the reaction mixture to form the sodium salt .
Industrial Production Methods: In industrial settings, piperacillin sodium salt is produced by dissolving sodium methoxide in an anhydrous organic solvent, followed by the addition of piperacillin in anhydrous acetone. The reaction is conducted at low temperatures (0-5°C) under an inert atmosphere. The product is then filtered, dried under reduced pressure, and stored under inert conditions .
Chemical Reactions Analysis
Types of Reactions: CID 9850234 undergoes various chemical reactions, including:
Oxidation: Piperacillin can be oxidized to form piperacillin sulfoxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Piperacillin can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Piperacillin sulfoxide.
Reduction: Reduced piperacillin derivatives.
Substitution: Various substituted piperacillin derivatives
Scientific Research Applications
CID 9850234 has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatographic analysis and as a reagent in synthetic chemistry.
Biology: Studied for its effects on bacterial cell wall synthesis and its interactions with penicillin-binding proteins.
Medicine: Used in pharmacokinetic studies to optimize antimicrobial therapy, particularly in patients with sepsis and other severe infections.
Industry: Employed in the production of combination antibiotic therapies, such as piperacillin/tazobactam .
Mechanism of Action
CID 9850234 exerts its antibacterial effects by inhibiting the last stage of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, leading to cell lysis. The cell lysis is mediated by bacterial cell wall autolytic enzymes. Piperacillin may also interfere with autolysin inhibitors, further promoting bacterial cell death .
Comparison with Similar Compounds
Ampicillin: A precursor to piperacillin with a narrower spectrum of activity.
Ticarcillin: Another ureidopenicillin with similar activity but different pharmacokinetic properties.
Mezlocillin: A ureidopenicillin with a broader spectrum of activity against Gram-negative bacteria.
Uniqueness of Piperacillin Sodium Salt: CID 9850234 is unique due to its enhanced activity against Pseudomonas aeruginosa and its ability to be combined with tazobactam to overcome beta-lactamase resistance. This combination makes it highly effective against a wide range of bacterial infections, particularly in hospital-acquired infections .
Properties
Molecular Formula |
C23H27N5NaO7S |
|---|---|
Molecular Weight |
540.5 g/mol |
InChI |
InChI=1S/C23H27N5O7S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/t13-,14-,15+,20-;/m1./s1 |
InChI Key |
HKKJNUJNRAREQR-IDYPWDAWSA-N |
SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |
Synonyms |
AB Piperacillin AB-Piperacillin Cl 227193 Cl-227193 Cl227193 Curasan, Piperacillin Monosodium Salt, Piperacillin Pipcil Pipera hameln Pipera-hameln Piperacillin Piperacillin curasan Piperacillin Fresenius Piperacillin Hexal Piperacillin Monosodium Salt Piperacillin ratiopharm Piperacillin Sodium Piperacillin-ratiopharm Pipercillin Pipracil Pipril Salt, Piperacillin Monosodium Sodium, Piperacillin T 1220 T-1220 T1220 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


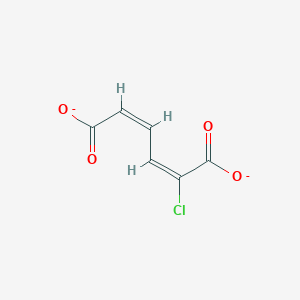

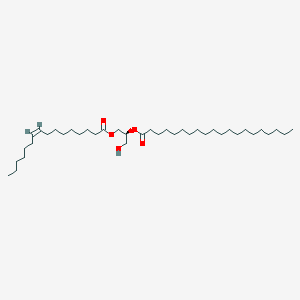
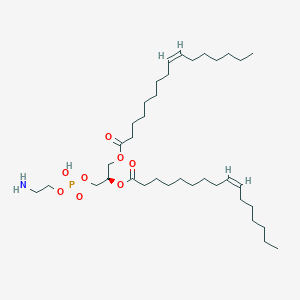
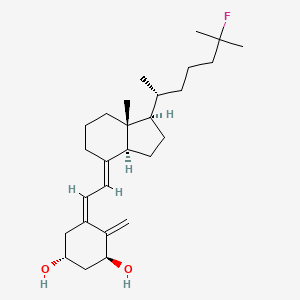
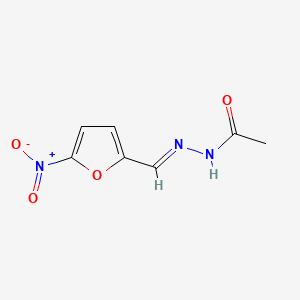

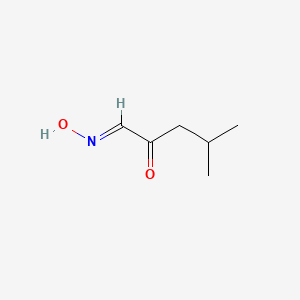
![4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B1241323.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B1241324.png)
![1-[6-Amino-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylethynyl]-cyclopentanol](/img/structure/B1241328.png)
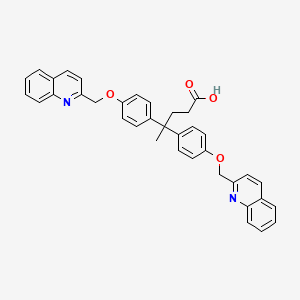
![5-[5-(3-Hydroxy-4-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol](/img/structure/B1241330.png)
![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+)](/img/structure/B1241331.png)
